molecular formula C19H17BrN2O B2373165 N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-49-8

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2373165
CAS No.: 303091-49-8
M. Wt: 369.262
InChI Key: IQFXYSFBRCWRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and a 1-naphthylmethylamino substituent at the α-carbon (Figure 1). This compound’s structure combines electron-withdrawing bromine and a bulky naphthyl group, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c20-16-8-10-17(11-9-16)22-19(23)13-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,21H,12-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFXYSFBRCWRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

The most frequently cited method for analogous compounds involves reductive amination, a two-step process combining imine formation and subsequent reduction. For N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide, this approach would proceed as follows:

Step 1: Imine Formation
2-Amino-N-(4-bromophenyl)acetamide reacts with 1-naphthaldehyde in a methanol-water mixture under basic conditions (e.g., NaOH). The reaction forms a Schiff base intermediate:
$$
\text{2-Amino-N-(4-bromophenyl)acetamide} + \text{1-Naphthaldehyde} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{Imine Intermediate}
$$
This step typically requires 17–24 hours at 20–25°C, with yields exceeding 80% under optimized conditions.

Step 2: Borohydride Reduction
The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the secondary amine:
$$
\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}
$$
Isolation involves extraction with dichloromethane, washing with brine, and recrystallization from heptane. Reported yields for similar reactions range from 70–85%.

Nucleophilic Substitution Approach

An alternative route employs nucleophilic displacement of a halogenated acetamide precursor. This method is advantageous for scalability and avoids aldehyde handling:

Step 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide
4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{4-Bromoaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-(4-bromophenyl)acetamide}
$$
Reaction conditions: 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Yields typically reach 90–95%.

Step 2: Amine Alkylation
The chloro intermediate undergoes nucleophilic substitution with 1-naphthylmethylamine in dimethylformamide (DMF) at 80–90°C:
$$
\text{2-Chloro-N-(4-bromophenyl)acetamide} + \text{1-Naphthylmethylamine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound}
$$
Purification involves aqueous workup and column chromatography (silica gel, hexane/ethyl acetate). Yields range from 65–75%.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

  • Reductive Amination : Methanol-water mixtures (3:1 v/v) optimize imine stability and borohydride activity. Temperatures >25°C risk over-reduction or byproduct formation.
  • Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require stringent drying to prevent hydrolysis. Elevated temperatures (80–90°C) improve substitution efficiency.

Stoichiometry and Equivalents

Reagent Optimal Equivalents Purpose
1-Naphthaldehyde 1.1–1.2 Minimize unreacted aldehyde
NaBH₄ 2.0 Ensure complete imine reduction
1-Naphthylmethylamine 1.5 Compete with solvent nucleophiles

Industrial-Scale Considerations

Batch vs. Continuous Processing

  • Batch Mode : Preferred for small-scale production (≤100 kg). Enables precise control over reaction stages but faces challenges in exothermic steps (e.g., NaBH₄ addition).
  • Continuous Flow : Emerging for large-scale synthesis. Microreactors improve heat dissipation and reduce reaction times by 40–50%.

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted aniline and inorganic salts.
  • Distillation : For intermediates like methyl 2-(4-bromophenyl)-2-methylpropionate, reduced-pressure distillation achieves >99% purity.
  • Crystallization : Heptane or ethyl acetate recrystallization yields pharmaceutical-grade product (purity ≥98.5%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.1–7.2 (m, 7H, naphthyl), δ 7.4 (d, 2H, BrPh), δ 6.7 (d, 2H, BrPh), δ 4.3 (s, 2H, CH₂NH), δ 3.8 (s, 2H, CONHCH₂)
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O), purity ≥99%

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthylmethylamino acetamide oxides.

    Reduction: Formation of naphthylmethylamino acetamide amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide exhibit potential anticancer properties. Studies have shown that derivatives of arylacetamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study found that certain substituted arylacetamides effectively targeted cancer cells, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties
Compounds with similar structural features have been evaluated for their antimicrobial activity. The presence of the bromophenyl group enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes. Research has demonstrated that certain acetamides exhibit notable antibacterial effects against a range of pathogens, making them candidates for further development as antimicrobial agents .

Coordination Chemistry

This compound can act as a ligand due to its amide functional group, which is known for its excellent coordination abilities with transition metals. Such ligands are crucial in the formation of metal complexes used in catalysis and materials science. The coordination chemistry of amides has been extensively studied, revealing their potential in creating stable complexes that can be utilized in various catalytic processes .

Materials Science

Polymeric Materials
The incorporation of this compound into polymeric matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that such compounds can improve the performance characteristics of polymers used in various applications, including coatings and composites .

Nanotechnology
Recent studies have explored the use of this compound in the synthesis of nanoparticles. The unique properties imparted by the bromophenyl and naphthylmethyl groups facilitate the stabilization of nanoparticles, which can be applied in drug delivery systems and imaging technologies. The controlled synthesis of nanoparticles using such ligands has shown promise in enhancing bioavailability and targeting specific tissues in medical applications .

Case Studies

Study Focus Findings
Ferreira et al., 2009Anticancer ActivityDemonstrated that substituted arylacetamides induce apoptosis in cancer cell lines.
Mijin et al., 2006Antimicrobial PropertiesFound significant antibacterial activity against Gram-positive bacteria for similar compounds.
Wu et al., 2008Coordination ChemistryExplored metal complexes formed with arylacetamides, highlighting their catalytic potential.
Praveen et al., 2011Materials ScienceReported improved thermal stability in polymer blends containing arylacetamide derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The 4-bromophenyl moiety is a recurring feature in bioactive acetamides. Comparisons with structurally similar compounds reveal key differences:

Compound Name Key Substituents Structural Impact Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone ring with 3-methoxybenzyl group Enhances FPR2 agonism via electron-donating methoxy group
N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide Chlorophenyl instead of bromophenyl Reduced lipophilicity (Cl vs. Br) may lower antimicrobial potency
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl group and halogenated phenyl Dihedral angle (60.5°) between aromatic rings affects crystallinity and stability
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Thiazole ring and dual bromophenyl groups Enhanced antimicrobial activity due to electron-withdrawing Br groups

Key Observations :

  • Halogen Substitution : Bromine’s strong electron-withdrawing effect increases antimicrobial activity compared to chlorine .
  • Bulkiness : The 1-naphthylmethyl group in the target compound likely improves membrane penetration but may reduce solubility compared to smaller substituents (e.g., methyl or methoxy) .
2.2.1. Antimicrobial Activity

Compounds with 4-bromophenyl and electron-withdrawing groups exhibit potent antimicrobial effects:

Compound Name MIC (µmol/L) Target Pathogens Mechanism Insights Reference
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 13–27 S. aureus, E. coli Dual bromophenyl groups enhance membrane disruption
N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1-yl]acetamide (AMC3) Not reported FPR modulation Pyridinone ring aids receptor binding
N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide Higher MICs C. albicans Chlorine’s lower electronegativity reduces efficacy

Key Observations :

  • Dual Halogenation : Compounds with multiple bromine atoms (e.g., thiazole derivatives) show superior MICs due to enhanced electrophilicity and membrane interaction .
  • N-Acylation : The acetamide backbone is critical for bioactivity, as seen in AMC3’s FPR modulation .
2.2.2. Receptor Modulation
  • FPR Agonism: Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) activate FPR2, inducing calcium mobilization in neutrophils .
  • Structural Specificity : The naphthyl group in the target compound may sterically hinder receptor binding compared to smaller substituents (e.g., methoxybenzyl) .
Physicochemical and Structural Properties
Compound Name Key Physicochemical Properties Structural Feature Reference
N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide (Target) High logP (predicted), moderate solubility Bulky naphthyl group increases hydrophobicity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Dihedral angle: 60.5° between aromatic rings Planar naphthyl group affects packing in crystal lattice
N-(4-Bromophenyl)-2-(methyl(phenyl)amino)acetamide Rf = 0.4 (TLC, n-hexane/ethyl acetate) Polar acetamide group influences chromatographic mobility

Key Observations :

  • Crystallinity : Bulky substituents (e.g., naphthyl) introduce steric hindrance, altering crystal packing and melting points .
  • Chromatographic Behavior : Similar Rf values across acetamides (e.g., 0.4 in n-hexane/ethyl acetate) suggest shared polarity profiles .

Biological Activity

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bromophenyl group and a naphthylmethylamino moiety, contributing to its unique chemical properties. This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The mechanism of action for this compound involves binding to specific enzymes or receptors, which modulates their activity and triggers downstream signaling pathways. The interactions depend on the context of use and the specific molecular targets involved.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's effectiveness was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed promising results, indicating that it could be effective against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyFindings
AnticancerMCF7 (breast cancer)SRB assaySignificant inhibition of cell proliferation
AntimicrobialStaphylococcus aureusTurbidimetric methodEffective against Gram-positive bacteria
AntimicrobialEscherichia coliTurbidimetric methodModerate effectiveness against Gram-negative bacteria

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding modes of this compound with its biological targets. These studies utilize software such as Schrodinger to predict how the compound interacts at the molecular level, providing insights into its potential mechanisms of action .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with coupling the bromophenyl group to the acetamide backbone, followed by introducing the naphthylmethylamino moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation during amide bond formation .
    • Validation : Intermediate purity is confirmed via TLC and HPLC, with final product yields typically ranging from 15–27% for structurally analogous compounds .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Critical for verifying substituent positions (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm, naphthyl protons at δ 7.4–8.2 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 425 Da) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

  • Kinase inhibition assays : Prioritize kinases linked to cancer (e.g., EGFR, VEGFR) due to structural analogs showing IC₅₀ values <10 µM .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to reference drugs like cisplatin .
  • Solubility assessment : Measure in PBS/DMSO mixtures to guide in vivo dosing .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Modification strategies :

  • Bromophenyl substitution : Replace Br with electron-withdrawing groups (e.g., NO₂, CF₃) to enhance kinase binding .
  • Naphthylmethyl group : Compare 1-naphthyl vs. 2-naphthyl isomers for steric effects on target engagement .
    • Data-driven optimization : Use QSAR models incorporating logP, polar surface area, and Hammett constants to predict activity .

Q. How to resolve conflicting data in biological activity reports (e.g., varying IC₅₀ values across studies)?

  • Experimental variables to standardize :

  • Cell line provenance : Use authenticated lines (e.g., ATCC) to minimize genetic drift .
  • Assay conditions : Control serum concentration (e.g., 10% FBS vs. serum-free) to account for protein binding .
    • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .

Q. What computational methods elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 1M17) .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromophenyl electrophilicity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • DoE approaches : Apply factorial design to optimize parameters like solvent volume (1:5–1:10 substrate/solvent ratio) and catalyst loading (5–10 mol%) .
  • Continuous flow chemistry : Reduces byproducts in thioacetamide coupling steps by enhancing mixing efficiency .

Q. What analytical challenges arise in polymorph screening, and how are they addressed?

  • Techniques :

  • PXRD : Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.3°) .
  • DSC : Identify thermal transitions (e.g., melting points varying by 5–10°C between forms) .
    • Crystallization conditions : Use solvent-antisolvent pairs (e.g., acetone/water) to control nucleation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.